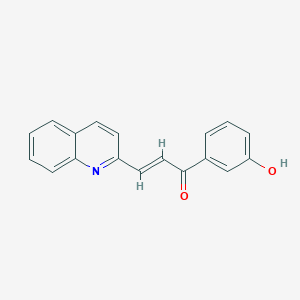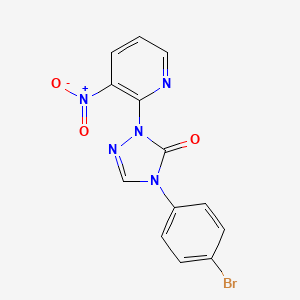
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-BPTPN, is a novel compound that has been developed as a potential therapeutic agent for a variety of medical applications. 4-BPTPN is a synthetic compound composed of four bromophenyl rings and two nitro-pyridinyl rings, and contains a 1,2,4-triazol-3-one nucleus. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related pyridyltriazole ligands bearing a 4-substituted phenyl arm has been explored, with a focus on understanding the influence of different substituents (nitro-, chloro-, or aminophenyl moieties) on the geometry and electronic properties of the resulting compounds. Tricarbonylrhenium complexes derived from these ligands were studied for their structural features and photophysical properties, revealing the impact of the substituent on luminescence and electronic characteristics (Wolff et al., 2013).
Chemical Reactivity and Rearrangements
Research on 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, has shown the ability of these compounds to undergo rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine. The presence of a 4-bromophenyl group influences the formation of these products, highlighting the compound's role in synthetic organic chemistry and the potential for creating diverse molecular structures (Khalafy et al., 2002).
Molecular Docking and Biological Activity
A novel triazole derivative structurally similar to the query compound has been synthesized and analyzed for its structural, spectroscopic, and electronic properties. This research extended to evaluating the compound's antioxidant activity and its potential biological applications. Molecular docking studies have suggested its interaction with SARS-CoV-2 main protease, indicating potential therapeutic applications (Alaşalvar et al., 2021).
Luminescent Materials for Explosive Detection
The synthesis of luminescent covalent-organic polymers (COPs) incorporating similar structural motifs has been explored for the detection of nitroaromatic explosives. These materials exhibit high sensitivity and selectivity for tracing explosives like picric acid (PA) and trinitrotoluene (TNT), demonstrating the compound's relevance in developing advanced materials for security applications (Xiang & Cao, 2012).
properties
IUPAC Name |
4-(4-bromophenyl)-2-(3-nitropyridin-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O3/c14-9-3-5-10(6-4-9)17-8-16-18(13(17)20)12-11(19(21)22)2-1-7-15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUQWGMUTWEUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

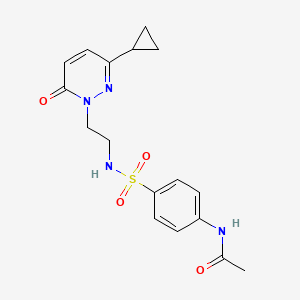
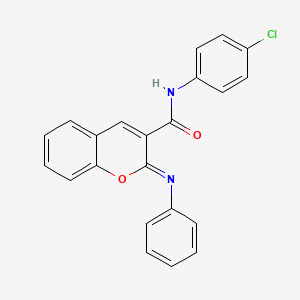
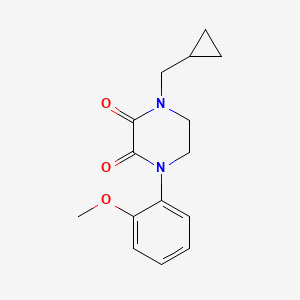


![(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2736397.png)
![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)
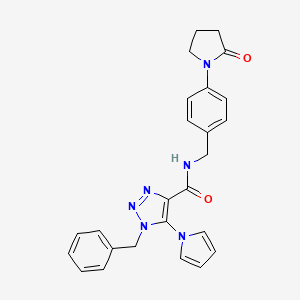
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)
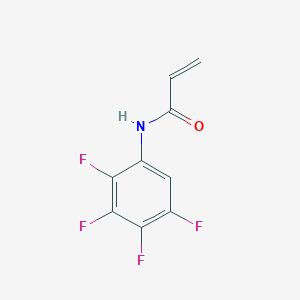
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)
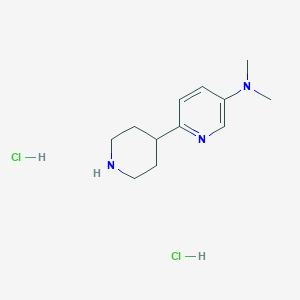
![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)
